molecular formula C25H21ClFN3O4S B2787568 ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate CAS No. 866344-42-5

ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate

Cat. No.: B2787568
CAS No.: 866344-42-5
M. Wt: 513.97
InChI Key: HMUHECBQFVLDHS-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule featuring a fused pyrido-thieno-pyrimidine scaffold. Its structure includes a 4-chlorobenzyl group at position 1, a 4-fluorophenyl substituent at position 3, and an ethyl carboxylate ester at position 5. The electron-withdrawing chlorine and fluorine substituents may enhance binding affinity or metabolic stability compared to non-halogenated analogs .

Properties

CAS No.

866344-42-5

Molecular Formula

C25H21ClFN3O4S

Molecular Weight

513.97

IUPAC Name

ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C25H21ClFN3O4S/c1-2-34-25(33)28-12-11-19-20(14-28)35-23-21(19)22(31)30(18-9-7-17(27)8-10-18)24(32)29(23)13-15-3-5-16(26)6-4-15/h3-10H,2,11-14H2,1H3

InChI Key

HMUHECBQFVLDHS-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate (CAS No. 866344-42-5) is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure includes various functional groups that contribute to its biological activity. This article reviews the biological properties of this compound based on available research findings.

  • Molecular Formula : C25H21ClFN3O4S
  • Molecular Weight : 513.97 g/mol
  • IUPAC Name : Ethyl 6-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

The compound's structure suggests multiple points of interaction with biological targets. The presence of the pyrimidine and thieno rings indicates potential activities related to enzyme inhibition and receptor modulation. Research on similar compounds has shown that modifications in the benzyl and phenyl groups can enhance binding affinity to specific targets such as kinases and phosphodiesterases.

Anticancer Activity

Recent studies have explored the anticancer potential of pyrido-thieno-pyrimidine derivatives. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study reported that derivatives with halogen substitutions exhibited enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Antimicrobial Properties

The antimicrobial activity of similar heterocyclic compounds has been well documented. Ethyl derivatives often show significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, a related compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anti-inflammatory Effects

Compounds in the pyrido-thieno class have also been noted for their anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Anticancer Study : A recent study synthesized a series of pyrido-thieno-pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that introducing halogen atoms significantly enhanced anticancer activity compared to non-halogenated analogs .
  • Antimicrobial Evaluation : Another study focused on the synthesis of ethyl derivatives and their antibacterial efficacy against common pathogens. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Comparative Data Table

PropertyEthyl CompoundReference
Molecular Weight513.97 g/molBenchChem
Anticancer ActivityActive against MCF-7 & A549 cellsStudy on pyrido-thieno derivatives
Antimicrobial ActivityEffective against E. coli & S. aureusEvaluation of ethyl derivatives
Anti-inflammatory EffectInhibits TNF-alpha & IL-6In vitro macrophage study

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure characterized by:

  • Pyrido-thieno-pyrimidine backbone : This core structure is known for its biological activity.
  • Chlorobenzyl and fluorophenyl substituents : These groups can enhance the compound's lipophilicity and biological interactions.

Molecular Formula and Weight

  • Molecular Formula : C22H20ClF N2O4S
  • Molecular Weight : 438.9 g/mol

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit anticancer properties. The presence of the pyrido-thieno-pyrimidine moiety is particularly noted for its ability to inhibit cancer cell proliferation. Ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo has been studied for its potential to target specific cancer pathways.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Preliminary studies have shown that derivatives of pyrimidines can exhibit significant antibacterial and antifungal effects. This application is crucial in the development of new antibiotics amid rising resistance to existing drugs.

Enzyme Inhibition

Compounds similar to ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo have been investigated for their ability to inhibit key enzymes involved in various metabolic pathways. This inhibition can lead to therapeutic benefits in diseases like diabetes and obesity.

Neurological Applications

The unique chemical structure may also allow for interactions with neurological receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease or depression. Compounds that interact with neurotransmitter systems are of particular interest in this area.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of a pyrido-thieno-pyrimidine derivative in inhibiting tumor growth in vitro and in vivo models. The results indicated a reduction in tumor size by up to 50% compared to control groups when administered at optimal dosages.

Case Study 2: Antimicrobial Testing

In another research project focusing on antimicrobial properties, derivatives of the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant zone of inhibition, indicating strong antibacterial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

The pyrido-thieno-pyrimidine core is structurally analogous to other thieno[2,3-d]pyrimidine derivatives. Key differences lie in substituent patterns:

  • Compound 3f (Ethyl (Z)-2-(Ethoxymethyl)-3-(2-((4-(3-(3-Nitrophenyl)Acryloyl)Phenyl)Amino)-2-Oxoethyl)-4-Oxo-3,5,6,8-Tetrahydropyrido[4',3':4,5]Thieno[2,3-d]Pyrimidine-7(4H)-Carboxylate): Features a nitro-phenylacryloyl group and ethoxymethyl substituent. Reported yield: 82%, m.p. unspecified .
  • 2-Chloro-N'-(5,6,7,8-Tetrahydrobenzo[4,5]Thieno[2,3-d]Pyrimidin-4-Yl)Acetohydrazide: Lacks the pyrido ring fusion but retains the thieno-pyrimidine core. Exhibits moderate cytotoxicity (IC₅₀ >5 μM in some cancer cell lines) . Lower molecular weight (53.18 ų) compared to the target compound, suggesting differences in steric bulk .

Substituent Effects

  • 4-Chlorobenzyl vs. 4-Fluorophenyl :

    • The 4-chlorobenzyl group in the target compound may enhance lipophilicity (ClogP ≈ 4.54) compared to analogs with smaller substituents (e.g., methyl or methoxy groups) .
    • The 4-fluorophenyl group contributes to electronic effects (σₚ = +0.06) without significantly altering steric bulk .
  • Ethyl Carboxylate vs. Other Ester Groups :

    • The ethyl carboxylate at position 7 is a common feature in analogs like Compound 3f .
    • Replacement with bulkier esters (e.g., tert-butyl) in related compounds reduces solubility but improves metabolic stability .

Research Findings and Mechanistic Insights

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to Compound 3f , involving cyclocondensation of thiophene derivatives with pyrimidine precursors .
  • SAR Trends :
    • Electron-withdrawing groups (Cl, F) at aromatic positions correlate with improved target binding in related kinase inhibitors .
    • Ethyl carboxylate esters balance solubility and stability, whereas bulkier esters (e.g., tert-butyl) may hinder cellular uptake .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

The synthesis of this polycyclic compound requires multi-step reactions with precise control over solvent selection, temperature, and reaction time. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to solvate reactants and stabilize intermediates . For example, highlights that reaction yields improved significantly when DMF was used at 80–100°C for cyclization steps. Additionally, protecting groups may be necessary to prevent undesired side reactions during heterocycle formation. Post-synthesis purification via column chromatography or recrystallization is critical to achieving >95% purity, as noted in studies on structurally analogous pyrido-thieno-pyrimidines .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

A combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques) and High-Performance Liquid Chromatography (HPLC) is essential. NMR confirms the presence of functional groups (e.g., chlorobenzyl, fluorophenyl) and ring fusion patterns, while HPLC detects impurities at trace levels (<0.5%) . For example, in , the molecular formula and SMILES notation of a related compound were validated using these methods. Mass spectrometry (HRMS) further corroborates the molecular weight and fragmentation patterns.

Q. How do structural features like halogen substituents influence reactivity and stability?

The 4-chlorobenzyl and 4-fluorophenyl groups enhance electron-withdrawing effects, stabilizing the pyrido-thieno-pyrimidine core and directing electrophilic substitution reactions. demonstrates that halogenated aryl groups in thieno-pyrimidines improve metabolic stability and binding affinity to biological targets. The ethyl carboxylate group at position 7 increases solubility in polar solvents, facilitating in vitro assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide substituent modifications for enhanced biological activity?

SAR studies should systematically vary substituents at positions 1 (chlorobenzyl), 3 (fluorophenyl), and 7 (ethyl carboxylate). For instance:

  • Position 1 : Replacing 4-chlorobenzyl with 3-chlorophenyl (as in ) may alter steric hindrance and target interactions.
  • Position 3 : Substituting 4-fluorophenyl with a trifluoromethyl group (see ) could enhance lipophilicity and membrane permeability.
  • Position 7 : Converting the ethyl carboxylate to a tert-butyl ester () might improve pharmacokinetic properties.
Substituent ModificationBiological ImpactReference
4-Chlorobenzyl → 3-ChlorophenylAltered enzyme inhibition kinetics
Ethyl carboxylate → Tert-butyl esterEnhanced metabolic stability
Fluorophenyl → TrifluoromethylIncreased lipophilicity

Q. How should researchers resolve contradictions in reported biological activity data?

Contradictions often arise from variations in assay conditions or impurity profiles. For example, if a compound shows anticancer activity in one study but not another, researchers should:

  • Verify purity using HPLC and elemental analysis .
  • Replicate assays under standardized conditions (e.g., cell line, incubation time).
  • Conduct docking studies to confirm target binding (e.g., kinase or protease inhibition, as suggested in ).

Q. What computational strategies predict the compound’s interaction with biological targets?

Molecular docking (using software like AutoDock Vina) and density functional theory (DFT) calculations can model interactions with enzymes or receptors. For instance:

  • The thieno-pyrimidine core may bind ATP pockets in kinases, similar to compounds in .
  • Substituent electronegativity (e.g., fluorine, chlorine) can be optimized using DFT to enhance hydrogen bonding with residues like Asp or Lys .

Methodological Notes

  • Synthesis Troubleshooting : If cyclization fails, substitute DMF with 1,4-dioxane and increase reaction time to 24–48 hours .
  • Biological Assays : Use fluorescence polarization assays to quantify binding affinity for kinases, as validated in .

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